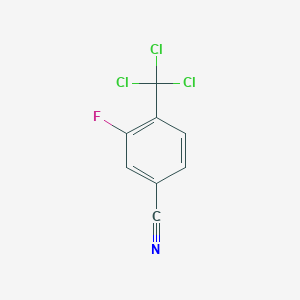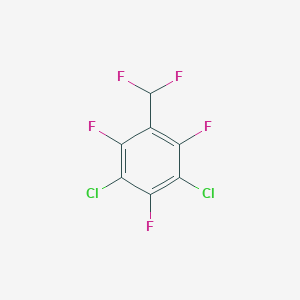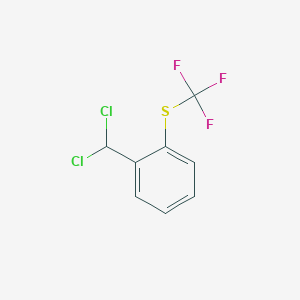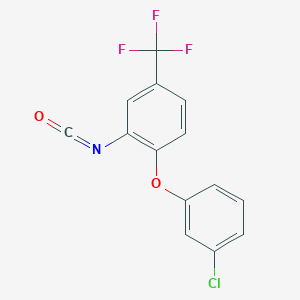
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% (2-PFTI-95) is an isocyanate compound with a wide range of applications in the chemical and pharmaceutical industries. 2-PFTI-95 is used as a reagent in the synthesis of pharmaceuticals, biocides, and other compounds. It is also used as an intermediate in the production of polyurethane foams, coatings, and adhesives. 2-PFTI-95 is a volatile, colorless liquid with a boiling point of around 100°C and a melting point of -45°C.
Scientific Research Applications
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and biocides. It is also used as a catalyst in the production of polyurethane foams, coatings, and adhesives. 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% is also used in the synthesis of polymers and other materials.
Mechanism of Action
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% is an isocyanate compound, which means that it is capable of forming covalent bonds with other molecules. When it reacts with phenol, the two molecules form a covalent bond, which is then broken by the addition of a catalyst such as sodium hydroxide. This process results in the formation of 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95%.
Biochemical and Physiological Effects
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% is a volatile, colorless liquid with a boiling point of around 100°C and a melting point of -45°C. It is not considered to be toxic, however, it can be irritating to the eyes and skin. It is also a flammable liquid, and should be handled with caution.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% in laboratory experiments is its high purity, which is typically around 95%. This makes it ideal for use in the synthesis of a wide variety of compounds. However, it is a volatile liquid, and should be handled with caution. It is also flammable and can be irritating to the eyes and skin.
Future Directions
There are a number of potential future directions for the use of 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95%. It could be used in the synthesis of new pharmaceuticals, biocides, and other compounds. It could also be used as a catalyst in the production of polyurethane foams, coatings, and adhesives. Additionally, it could be used in the synthesis of polymers and other materials. Finally, 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% could be used in the synthesis of new materials with improved properties.
Synthesis Methods
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% is synthesized from the reaction of phenol and trifluoromethylphenyl isocyanate. Phenol is reacted with trifluoromethylphenyl isocyanate in the presence of a catalyst such as sodium hydroxide. The reaction is carried out at a temperature of around 70°C and the product is isolated by distillation. The yield of 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% is typically around 95%.
properties
IUPAC Name |
2-isocyanato-1-phenoxy-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)10-6-7-13(12(8-10)18-9-19)20-11-4-2-1-3-5-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSORQPCPJJRBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)
![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)


![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)
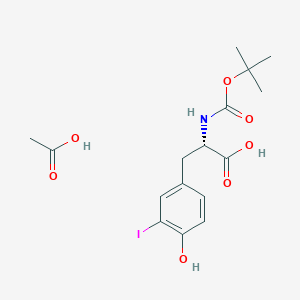

![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)

